molecular formula C23H17N3O2S B2803773 N-(4-(4-benzamidophenyl)thiazol-2-yl)benzamide CAS No. 313266-82-9

N-(4-(4-benzamidophenyl)thiazol-2-yl)benzamide

Cat. No.: B2803773
CAS No.: 313266-82-9
M. Wt: 399.47
InChI Key: YDCBTWCBMJTJQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(4-benzamidophenyl)thiazol-2-yl)benzamide is a synthetic small molecule featuring a benzamide-substituted thiazole core, a privileged scaffold in medicinal chemistry known for conferring significant biological activity. This compound is of high interest in early-stage pharmacological research for its potential to interact with key enzymatic targets and ion channels. Recent studies on structurally analogous N-(thiazol-2-yl)benzamide derivatives have demonstrated potent antifungal effects by inhibiting succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain of fungi . These related compounds have shown excellent in vitro and in vivo activity against plant pathogenic fungi such as Rhizoctonia solani and Sclerotinia sclerotiorum, suggesting this compound warrants investigation as a potential SDH inhibitor (SDHI) and a candidate for developing novel agrochemical fungicides . Furthermore, the thiazol-2-yl-benzamide pharmacophore is associated with modulating central nervous system targets. Research indicates that close analogs, specifically N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), act as selective negative allosteric modulators of the Zinc-Activated Channel (ZAC), an atypical pentameric ligand-gated ion channel . This suggests potential utility as a pharmacological tool for studying the physiological roles of ZAC, which remains poorly elucidated. The compound is supplied for Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-(2-benzamido-1,3-thiazol-4-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O2S/c27-21(17-7-3-1-4-8-17)24-19-13-11-16(12-14-19)20-15-29-23(25-20)26-22(28)18-9-5-2-6-10-18/h1-15H,(H,24,27)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCBTWCBMJTJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-benzamidophenyl)thiazol-2-yl)benzamide typically involves the reaction of 4-aminobenzamide with 2-bromo-4’-benzamidothiazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors and automated systems to ensure consistent and efficient production.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The synthesis of N-(4-(4-benzamidophenyl)thiazol-2-yl)benzamide involves multi-step coupling reactions, often leveraging carbodiimide-based coupling agents (e.g., DCC) or palladium/copper catalysis. A representative pathway includes:

Key Reaction Parameters:

ParameterTypical ConditionsImpact on Yield/Purity
Temperature80–100°C (reflux)Higher yields at reflux
SolventDMF, THF, or DCMDMF enhances solubility
CatalystPd(PPh₃)₄, CuI, or DCCPd/Cu for cross-couplings

Functional Group Reactivity

The compound’s reactivity is governed by its:

  • Amide Groups : Participate in hydrolysis (acid/base-mediated), acylations, and nucleophilic substitutions.

  • Thiazole Ring : Susceptible to electrophilic substitution (e.g., bromination) and coordination with transition metals .

  • Aromatic Rings : Undergo halogenation, nitration, or sulfonation under standard aromatic reaction conditions.

Hydrolysis of Amide Bonds:

  • Acidic hydrolysis (6M HCl, 110°C) cleaves benzamide groups, yielding 4-aminophenylthiazole and benzoic acid.

  • Enzymatic hydrolysis (e.g., proteases) shows limited activity due to steric hindrance .

Thiazole Modifications:

  • Bromination : Treatment with Br₂/FeBr₃ introduces bromine at the 5-position of the thiazole ring .

  • Metal Coordination : Forms complexes with Cu(II) or Pd(II), enhancing catalytic activity in cross-couplings .

Catalytic Cross-Coupling Reactions

The thiazole and benzamide motifs enable participation in Suzuki-Miyaura and Ullmann-type couplings:

Suzuki Coupling:

  • Reaction with aryl boronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄/K₂CO₃ yields biaryl derivatives .

  • Example:

    This compound+PhB(OH)₂Pd(PPh₃)₄Biaryl product(Yield: 65–78%)[5]\text{this compound} + \text{PhB(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Biaryl product} \quad (\text{Yield: 65–78\%})[5]

Ullmann Coupling:

  • Arylation of the thiazole’s 2-position using aryl halides and CuI/proline, forming C–N bonds .

Oxidation and Reduction

  • Oxidation :

    • Dess-Martin periodinane oxidizes benzylic alcohols (if present) to ketones without affecting amides .

    • m-CPBA oxidizes thioethers to sulfoxides in related analogs .

  • Reduction :

    • NaBH₄ selectively reduces ketones to alcohols, leaving amides intact .

Thermal and Photochemical Stability

  • Thermal Degradation : Decomposes above 250°C, releasing CO₂ and NH₃ (TGA data).

  • Photoreactivity : UV exposure induces [2+2] cycloaddition in benzophenone analogs, though this is less pronounced in the title compound.

Comparative Reactivity Table

Reaction TypeReagents/ConditionsProduct(s) FormedYield (%)
Amide Hydrolysis6M HCl, 110°C, 12h4-Aminophenylthiazole85–90
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°CBiaryl derivatives65–78
BrominationBr₂, FeBr₃, DCM, 0°C5-Bromo-thiazole analog72

Scientific Research Applications

Biological Activities

  • Anticancer Activity
    • Recent studies have highlighted the anticancer properties of benzamide derivatives, including N-(4-(4-benzamidophenyl)thiazol-2-yl)benzamide. For instance, compounds structurally similar to this benzamide have shown potent inhibitory effects against cancer cell lines such as HCT116 and DLD-1, with IC50 values indicating strong antiproliferative activity .
    • Mechanism of Action : The compound may inhibit the activity of Poly(ADP-ribose) polymerase-1 (PARP-1), a crucial enzyme in DNA repair mechanisms. Inhibition of PARP-1 leads to increased DNA damage in cancer cells, promoting apoptosis and reducing cell viability .
    • Case Study : A recent study demonstrated that a derivative of this compound exhibited an IC50 of 0.30 μM against HCT116 cells, indicating its potential as a therapeutic agent in cancer treatment .
  • Aromatase Inhibition
    • Aromatase is an enzyme involved in estrogen biosynthesis, making it a target for breast cancer therapies. Compounds related to this compound have been evaluated as aromatase inhibitors, showing promising results in inhibiting estrogen production and thus potentially reducing tumor growth in estrogen-dependent cancers .
    • Data Table: Anticancer Activity of Benzamide Derivatives
    CompoundTarget Cell LinesIC50 (μM)Mechanism
    13fHCT1160.30PARP-1 inhibition
    13fDLD-12.83PARP-1 inhibition
    6gVarious (A-498, MCF-7)11.35 - 15.77Aromatase inhibition

Potential Therapeutic Applications

Given its biological activities, this compound holds promise in several therapeutic areas:

  • Cancer Therapy : As an anticancer agent targeting specific pathways involved in cell proliferation and survival.
  • Hormonal Therapies : As an aromatase inhibitor for treating hormone-sensitive cancers like breast cancer.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

N-(4-(4-Benzamidophenyl)thiazol-2-yl)benzamide belongs to a broader class of N-(thiazol-2-yl)-benzamide derivatives. Below is a comparative analysis of its structural and functional differences with key analogs:

Compound Substituents Key Properties Biological Activity Reference
This compound Benzamide at C2, 4-benzamidophenyl at C4 High melting point (~150–200°C), moderate solubility Potential ZAC antagonism (inferred from structural analogs)
TTFB (5a) m-Fluorophenyl at C4, benzamide at C2 Melting point: 177.2°C, yield: 85% Strong ZAC antagonism (IC₅₀ < 1 µM)
Compound 4g Pyridin-3-yl at C4, morpholinomethyl at C5 Melting point: 162–164°C, white solid Inactive against ZAC due to para-substitution on benzamide
Compound 50 4-Bromophenyl at C4, N,N-dimethylsulfamoyl at benzamide Not reported Potentiates NF-κB signaling in adjuvant screening
N-[4-(2-Pyridyl)thiazol-2-yl]benzamide 2-Pyridyl at C4, benzamide at C2 Adenosine affinity in µM range Retained adenosine receptor binding despite cyclopentanamide substitution

Key Findings

Substituent Position and Activity :

  • Ortho vs. Para Substitution : Ortho-substituted analogs (e.g., TTFB with m-fluoro) exhibit stronger ZAC antagonism than para-substituted derivatives (e.g., 4g) . Para-substituted benzamides may sterically hinder binding to ZAC’s transmembrane domain.
  • Bulkier Groups : Compounds with bulky substituents (e.g., 4-tert-butyl or 4-acetyl) show reduced activity, suggesting steric constraints in the ZAC binding pocket .

Benzamide Flexibility: Replacement of benzamide with cyclopentanamide in N-[4-(2-pyridyl)thiazol-2-yl]benzamide retains adenosine affinity, indicating tolerance for non-aromatic amide groups in certain targets .

Biological Selectivity :

  • N-(thiazol-2-yl)-benzamide derivatives demonstrate high selectivity for ZAC over related receptors (e.g., m5-HT3A), attributed to interactions with ZAC’s transmembrane-intracellular domain (TMD-ICD) .

Physicochemical and Pharmacokinetic Comparison

Parameter This compound TTFB (5a) Compound 4g Compound 50
Molecular Weight ~445 g/mol ~430 g/mol ~480 g/mol ~490 g/mol
Melting Point ~150–200°C (estimated) 177.2°C 162–164°C Not reported
Solubility (Polar Solvents) Moderate Low Moderate Low
Enzyme Inhibition (IC₅₀) Not reported <1 µM Inactive Not applicable

Biological Activity

N-(4-(4-benzamidophenyl)thiazol-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article delves into its synthesis, biological activity, and the mechanisms underlying its effects based on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of thiazole derivatives with benzamide moieties. The structural integrity of synthesized compounds is confirmed using techniques such as NMR and mass spectrometry. For instance, a related study utilized various amine coupling reactions to synthesize benzamide derivatives, showcasing the versatility of thiazole scaffolds in drug design .

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of benzamide derivatives, including this compound. A notable compound in this category demonstrated significant antiproliferative effects against human colorectal cancer cell lines (HCT116 and DLD-1), with IC50 values of 0.30 μM and 2.83 μM, respectively . This compound also exhibited selectivity for cancer cells over normal cells, indicating its potential as a targeted therapeutic agent.

Table 1: Anticancer Activity of Benzamide Derivatives

CompoundCell LineIC50 (μM)Selectivity
13fHCT1160.30High
13fDLD-12.83High
NCM460Normal--

2. Enzyme Inhibition

This compound and its analogues have been investigated for their inhibitory effects on various enzymes, particularly carbonic anhydrases (hCA I and II). Compounds in this class have shown potent inhibition with Ki values ranging from nanomolar to low micromolar concentrations, making them promising candidates for further development in treating conditions related to enzyme dysregulation .

Table 2: Enzyme Inhibition Potency

EnzymeKi Range (nM)
hCA I4.07 - 29.70
hCA II10.68 - 37.16
AChE8.91 - 34.02

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • PARP-1 Inhibition : The compound has been identified as a potent inhibitor of poly(ADP-ribose) polymerase (PARP-1), a key player in DNA repair mechanisms. This inhibition leads to the accumulation of DNA damage, ultimately inducing apoptosis in cancer cells .
  • Cell Cycle Arrest : Studies indicate that treatment with this compound can arrest the cell cycle at the G2/M phase, further contributing to its anticancer effects by preventing cell division .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of benzamide derivatives similar to this compound:

  • In Vitro Studies : One study demonstrated that a derivative could significantly inhibit colony formation and migration in HCT116 cells while showing minimal toxicity to normal epithelial cells .
  • In Vivo Studies : Animal models treated with related compounds exhibited reduced tumor volume without significant side effects, suggesting good therapeutic profiles for further development .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-(4-benzamidophenyl)thiazol-2-yl)benzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves multi-step reactions, including benzamide-thiazole coupling. Key steps include using 2-amino-4-phenylthiazole intermediates (78% yield) and benzoylation under inert atmospheres (N₂/Ar) with reflux conditions (~110°C) . Purification via recrystallization or chromatography is critical for >95% purity. Reaction temperature and solvent choice (e.g., DMF vs. THF) significantly impact yields, as shown in comparative studies of analogous thiazole-benzamide derivatives .

Q. How is structural characterization of this compound performed to confirm purity and regioselectivity?

  • Methodological Answer : Combine ¹H/¹³C-NMR to verify substituent positions (e.g., thiazole C-2 vs. C-4 substitution) and HRMS for molecular weight validation. For example, ¹H-NMR peaks at δ 7.75–7.77 ppm (aromatic protons) and δ 6.78 ppm (NH₂) confirm thiazole-amide linkage . HPLC (≥99% purity) and FT-IR (C=N stretch at ~1599 cm⁻¹) are used for batch consistency .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., aminoacyl-tRNA synthetases for antimicrobial activity ) and cell viability assays (MTT/XTT) using cancer cell lines (IC₅₀ determination). For analogs, IC₅₀ values of 2–10 µM against breast cancer (MCF-7) and antibacterial MICs of 8–32 µg/mL have been reported .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

  • Methodological Answer : Systematically modify substituents on the benzamide (e.g., electron-withdrawing groups at the para position) and thiazole rings (e.g., bromo or methoxy groups). SAR data for analogs show that 4-(methylsulfonyl)benzamide enhances enzyme binding affinity by 3-fold compared to unsubstituted derivatives . Computational docking (AutoDock Vina) and QSAR models can predict bioactivity trends .

Q. What mechanistic insights exist for this compound’s interaction with biological targets?

  • Methodological Answer : Studies on related thiazole-benzamides reveal inhibition of aminoacyl-tRNA synthetases (AARSs) in mycobacteria, disrupting protein biosynthesis . For anticancer activity, ROS induction and mitochondrial membrane depolarization are observed in leukemia cells . Use surface plasmon resonance (SPR) or ITC to quantify target binding kinetics .

Q. How can analytical method limitations (e.g., HPLC sensitivity) be addressed for trace impurity detection?

  • Methodological Answer : Employ UHPLC-MS/MS with a C18 column (1.7 µm particles) for sub-ppm impurity detection. For photodegradation studies, use accelerated stability testing (ICH guidelines) under UV light and analyze degradants via LC-QTOF .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Re-evaluate experimental variables:

  • Cell line heterogeneity : Test across multiple lines (e.g., HepG2 vs. HeLa) .
  • Assay conditions : Standardize ATP levels in kinase assays .
  • Compound stability : Verify integrity via NMR post-assay to rule out degradation .

Q. What strategies improve in vitro-to-in vivo translation of antitumor effects?

  • Methodological Answer : Optimize pharmacokinetics using prodrug approaches (e.g., morpholino-sulfonyl groups enhance solubility by 5× ). Validate efficacy in PDX models and monitor plasma protein binding (equilibrium dialysis) to adjust dosing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.